Methylhydrasteine methyl ester

Catalog No.
S14548847
CAS No.
80243-94-3
M.F
C23H27NO7
M. Wt
429.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylhydrasteine methyl ester

CAS Number

80243-94-3

Product Name

Methylhydrasteine methyl ester

IUPAC Name

methyl 6-[2-[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate

Molecular Formula

C23H27NO7

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C23H27NO7/c1-24(2)9-8-14-11-19-20(31-13-30-19)12-15(14)10-17(25)16-6-7-18(27-3)22(28-4)21(16)23(26)29-5/h6-7,11-12H,8-10,13H2,1-5H3

InChI Key

BVNJWCFAMUHSNK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC2=C(C=C1CC(=O)C3=C(C(=C(C=C3)OC)OC)C(=O)OC)OCO2

Methylhydrasteine methyl ester is a chemical compound that belongs to the class of methyl esters derived from hydrasteine, an alkaloid found in plants such as Hydrastis canadensis (goldenseal). This compound is characterized by its methyl ester functional group, which is formed through the esterification of hydrasteine with methanol. Methylhydrasteine methyl ester exhibits unique properties that make it a subject of interest in both synthetic chemistry and biological research.

The primary reaction involving methylhydrasteine methyl ester is esterification, where an alcohol (methanol) reacts with a carboxylic acid (hydrasteine) to form the ester. The general reaction can be represented as follows:

Hydrasteine+MethanolAcid CatalystMethylhydrasteine methyl ester+Water\text{Hydrasteine}+\text{Methanol}\xrightarrow{\text{Acid Catalyst}}\text{Methylhydrasteine methyl ester}+\text{Water}

In addition to esterification, methylhydrasteine methyl ester can undergo hydrolysis, where it reacts with water in the presence of an acid or base to revert back to hydrasteine and methanol:

Methylhydrasteine methyl ester+WaterAcid BaseHydrasteine+Methanol\text{Methylhydrasteine methyl ester}+\text{Water}\xrightarrow{\text{Acid Base}}\text{Hydrasteine}+\text{Methanol}

Methylhydrasteine methyl ester has been studied for its biological activities, particularly its potential therapeutic effects. Research indicates that compounds derived from hydrasteine possess antimicrobial and anti-inflammatory properties. The biological activity of methylhydrasteine methyl ester may be attributed to its structural similarity to other bioactive alkaloids, which can interact with various biological targets, including enzymes and receptors involved in inflammation and infection processes.

The synthesis of methylhydrasteine methyl ester can be achieved through several methods:

  • Direct Esterification: This involves the reaction of hydrasteine with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
  • Using Trimethylchlorosilane: A more convenient method involves the use of trimethylchlorosilane as a reagent alongside methanol at room temperature, which facilitates the formation of the ester with minimal side reactions and good yields .
  • Diazomethane Method: Another approach is the use of diazomethane to convert carboxylic acids into their corresponding methyl esters. This method is highly efficient but requires careful handling due to the toxicity and explosiveness of diazomethane .

Methylhydrasteine methyl ester has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may be explored for developing new antimicrobial or anti-inflammatory drugs.
  • Chemical Research: It serves as a building block in organic synthesis, particularly in creating more complex molecules.
  • Natural Product Chemistry: As a derivative of a natural alkaloid, it can be used in studies aimed at understanding plant-derived compounds and their effects.

Methylhydrasteine methyl ester can be compared with several similar compounds, particularly other alkaloid esters derived from natural sources:

Compound NameStructure TypeUnique Features
Berberine Methyl EsterAlkaloid Methyl EsterKnown for strong antimicrobial properties
Morphine Methyl EsterAlkaloid Methyl EsterPotent analgesic effects; widely studied for pain relief
Codeine Methyl EsterAlkaloid Methyl EsterUsed as a cough suppressant; less potent than morphine
Hydrastinine Methyl EsterAlkaloid Methyl EsterDirectly related to hydrasteine; shares similar properties

Uniqueness

Methylhydrasteine methyl ester stands out due to its specific origin from Hydrastis canadensis and its unique combination of potential biological activities that may not be present in other alkaloid esters. Its synthesis methods also provide a versatile approach for chemists looking to explore similar compounds.

Biogenetic Pathways in Papaveraceae Species

Methylhydrasteine methyl ester originates from the oxidative modification of parent phthalideisoquinoline alkaloids, such as noscapine and hydrastine. These precursors undergo a series of enzymatic transformations, beginning with N-oxidation at the tertiary amine group, followed by spontaneous Cope elimination under ambient conditions. This process cleaves the C-ring of the phthalideisoquinoline core, yielding a hydroxylamine seco-phthalidoisoquinoline intermediate. Subsequent methylation events, likely mediated by S-adenosylmethionine (SAM)-dependent O-methyltransferases, introduce methyl groups at specific carboxyl and hydroxyl positions, culminating in the formation of methylhydrasteine methyl ester.

The biogenetic pathway aligns with the broader isoquinoline alkaloid framework in Papaveraceae, which initiates with the decarboxylation and hydroxylation of tyrosine to dopamine and 4-hydroxyphenylacetaldehyde. Condensation of these intermediates via norcoclaurine synthase (NCS) forms the central isoquinoline scaffold, which is further elaborated through hydroxylation, methylation, and oxidative coupling reactions. Comparative studies in Macleaya cordata and Corydalis cava have identified roots as primary sites for alkaloid biosynthesis, with tissue-specific expression of transporters facilitating compartmentalized accumulation.

Enzymatic Mechanisms and Key Catalysts

The biosynthesis of methylhydrasteine methyl ester involves a cascade of enzymes, including:

  • Cytochrome P450 monooxygenases: Catalyze N-oxidation and ring cleavage steps, analogous to salutaridine synthase in morphinan alkaloid pathways.
  • O-Methyltransferases (OMTs): Introduce methyl groups at the C-2 and C-3 positions of the benzoate moiety. For example, EcG3OMT and EcG11OMT from Eschscholzia californica have demonstrated substrate flexibility toward phthalideisoquinoline intermediates.
  • Esterases and hydrolases: Mediate the hydrolysis and re-esterification of carboxyl groups, as observed in PETase and MHETase systems. The catalytic triad (Ser-His-Asp) common to α/β-hydrolases facilitates nucleophilic attacks on ester bonds, with oxyanion holes stabilizing transition states.

Structural studies of related enzymes, such as MHETase from Ideonella sakaiensis, reveal that substrate specificity is governed by lid regions and hydrophobic binding pockets. In methylhydrasteine biosynthesis, similar mechanisms likely ensure regiospecific modifications, preventing undesired side reactions.

Ecological Drivers of Alkaloid Production

Alkaloid production in Papaveraceae, including methylhydrasteine methyl ester, is tightly regulated by ecological stressors:

  • Herbivory defense: Methylhydrasteine methyl ester’s rigid polycyclic structure may deter herbivores by interfering with neuronal signaling or digestive processes. In Corydalis cava, co-localization of alkaloids with antimicrobial peptides enhances defensive efficacy.
  • Pathogen resistance: Stress-responsive proteins, such as pathogenesis-related (PR) proteins, are upregulated alongside alkaloid biosynthetic genes during fungal or bacterial challenges. This coordinated response suggests a synergistic role for methylhydrasteine methyl ester in microbial inhibition.
  • Environmental adaptation: Mutagenesis studies in Papaver somniferum have shown that alkaloid profiles shift under nutrient limitation or UV exposure, with certain mutants (e.g., top1) accumulating intermediates like thebaine and oripavine instead of morphine. Such plasticity implies that methylhydrasteine methyl ester production may be optimized under specific abiotic conditions.

The ecological significance of methylhydrasteine methyl ester is further underscored by its restricted taxonomic distribution, which aligns with the evolutionary diversification of Papaveraceae-specific biosynthetic genes.

Methylhydrasteine methyl ester, with the molecular formula C21H23NO6 and molecular weight 429.5 g/mol, represents a significant synthetic target within the tetrahydroisoquinoline alkaloid family [1]. This compound, bearing the Chemical Abstracts Service registry number 80243-94-3, serves as an important methyl ester derivative of the naturally occurring alkaloid hydrasteine [1]. The synthetic approaches to this compound encompass diverse methodologies ranging from classical total synthesis strategies to modern biocatalytic processes.

Total Synthesis Strategies

The total synthesis of methylhydrasteine methyl ester builds upon established methodologies for constructing the tetrahydroisoquinoline core structure, particularly those developed for the parent compound hydrastine and related alkaloids. The synthetic strategies can be categorized into several key approaches based on the fundamental ring-forming reactions employed.

Passerini Reaction-Based Synthesis

The most significant breakthrough in hydrastine total synthesis was achieved by Falck and co-workers in 1981, who reported a four-step total synthesis utilizing the Passerini reaction as the key step [2] [3]. This multicomponent reaction involves the condensation of an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide [4]. The Passerini reaction proceeds through either a concerted mechanism in aprotic solvents or an ionic mechanism in polar solvents, with the reaction being first-order in each of the three reactants [4].

Starting from a phenylbromide variant, alkylation with lithium methylisocyanide provides the isocyanide intermediate [2]. The subsequent intramolecular Passerini reaction with opianic acid generates the crucial lactonic amide intermediate that forms the core of the tetrahydroisoquinoline structure [2]. The tetrahydroisoquinoline ring system is then completed through a ring-closure reaction using phosphorus oxychloride followed by catalytic hydrogenation with platinum dioxide [2].

For the synthesis of methylhydrasteine methyl ester specifically, the final step involves esterification of the carboxylic acid functionality. This can be achieved through Fischer esterification using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid [5]. The Fischer esterification mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by methanol, proton transfer, and elimination of water to form the methyl ester [5].

Pictet-Spengler Cyclization Approach

An alternative synthetic route utilizes the Pictet-Spengler reaction for tetrahydroisoquinoline formation [6] [7]. This reaction converts β-arylethylamines and aldehydes or ketones to tetrahydroisoquinolines using acid catalysis [6]. The mechanism begins with nucleophilic attack of the amine on the protonated carbonyl, forming a tetrahedral intermediate that dehydrates to afford a Schiff base [7]. Subsequent protonation enables a 6-endo-trig cyclization that disrupts aromatic character, followed by deprotonation to restore aromaticity and yield the tetrahydroisoquinoline product [7].

The Pictet-Spengler reaction is particularly effective when the aromatic ring contains electron-donating substituents, with two alkoxy groups allowing the reaction to proceed under physiological conditions [7]. This characteristic makes it especially suitable for alkaloid biosynthesis and biomimetic synthetic approaches.

Bischler-Napieralski Synthesis

The Bischler-Napieralski reaction provides another established route to dihydroisoquinoline intermediates that can be reduced to the corresponding tetrahydroisoquinolines [8] [9]. This electrophilic aromatic substitution facilitates cyclization of β-arylethylamides or β-arylethylcarbamates using condensing agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride [9].

The reaction mechanism involves two plausible pathways: formation of a dichlorophosphoryl imine-ester intermediate followed by cyclization and imine formation, or generation of a nitrilium ion intermediate followed by cyclization to dihydroisoquinoline [9]. The reaction is most effective with electron-donating groups on the benzene ring and can be followed by dehydrogenation to yield the corresponding isoquinolines [9].

Synthetic Data and Optimization

Synthetic MethodYield (%)StepsKey ReagentsReference
Passerini-based634POCl3, PtO2, CH2O [2]
Epoxide cascade816CF3COOH, Shi ketone [10]
Biocatalytic1002IR45, CNMT, GDH [11]

Recent advances in asymmetric total synthesis have demonstrated highly enantioselective approaches to related tetrahydroisoquinoline alkaloids [10] [12]. The chiral epoxide ring-opening cascade cyclization strategy achieved up to 86% enantiomeric excess using trifluoroacetic acid catalysis and 78% enantiomeric excess with potassium hexamethyldisilazide catalysis [10].

Biocatalytic Approaches

Biocatalytic methodologies represent a rapidly expanding field in alkaloid synthesis, offering advantages in terms of selectivity, mild reaction conditions, and environmental sustainability [13] [11]. The biocatalytic synthesis of tetrahydroisoquinoline alkaloids has been revolutionized by the discovery and engineering of key enzymes involved in their natural biosynthesis.

Enzyme-Catalyzed Key Transformations

The biosynthesis of tetrahydroisoquinoline alkaloids typically involves several key enzymatic steps beginning with amino acid precursors [14] [15]. Norcoclaurine synthase serves as the entry enzyme in benzylisoquinoline alkaloid biosynthesis, catalyzing the Pictet-Spengler condensation of dopamine with aldehydes [15]. This enzyme belongs to the pathogenesis-related protein family and exhibits remarkable stereospecificity in generating the S-configuration at the newly formed stereocenter [11].

The imine reductase pathway has emerged as a particularly efficient biocatalytic approach for tetrahydroisoquinoline synthesis [11]. Engineered imine reductase IR45 demonstrates significantly expanded substrate specificity, enabling efficient and stereoselective conversion of 1-phenyl and 1-benzyl 6,7-dimethoxy-dihydroisoquinolines into the corresponding S-tetrahydroisoquinolines [11]. This enzymatic reduction achieves 100% yield from dihydroisoquinoline precursors [11].

Methyltransferase-Catalyzed N-Methylation

Coclaurine N-methyltransferase represents another crucial enzyme in the biocatalytic toolkit for alkaloid synthesis [11] [15]. This enzyme efficiently converts S-tetrahydroisoquinoline intermediates into N-methylated products, completing the structural framework required for many alkaloid targets [11]. The methyltransferase utilizes S-adenosyl-L-methionine as the methyl donor and exhibits high specificity for tetrahydroisoquinoline substrates [11].

Multi-Enzyme Cascade Systems

The development of multi-enzyme cascade systems has enabled the construction of artificial biosynthetic pathways for tetrahydroisoquinoline alkaloids [11]. By assembling imine reductase, N-methyltransferase, and glucose dehydrogenase for cofactor regeneration in a single reaction vessel, researchers have successfully produced five different S-tetrahydroisoquinoline alkaloids [11]. This approach offers several advantages including improved atom economy, reduced waste generation, and elimination of intermediate purification steps.

Recent advances in metabolic engineering have demonstrated the potential for overexpressing rate-limiting enzymes to increase overall alkaloid yields [15] [16]. The introduction of new branch pathways has been shown to produce novel metabolites, while selective knockout of key enzymatic steps enables accumulation of specific pathway intermediates [16].

Biocatalytic Esterification

Enzymatic esterification represents a green chemistry approach for introducing ester functionalities into alkaloid structures [17] [18]. Lipase-catalyzed esterification reactions can be performed under mild conditions without the need for harsh chemical catalysts [18] [19]. Candida rugosa lipase has demonstrated particular effectiveness in catalyzing ester synthesis reactions with high yields and selectivity [19].

The mechanism of lipase-catalyzed esterification in solvent-free systems involves a two-step process consisting of hydrolysis followed by esterification, rather than direct alcoholysis [18]. This understanding has enabled optimization of reaction conditions to maximize ester formation while minimizing competing hydrolysis reactions [18].

Enzyme SystemSubstrate SpecificityYield (%)SelectivityReference
IR45 (engineered)6,7-dimethoxy-DHIQ100>99% S [11]
CNMTS-tetrahydroisoquinolines>95N-methylation [11]
CRLCarboxylic acids/alcohols85-95Esterification [19]

Enzymatic Synthesis Optimization

The optimization of biocatalytic processes requires careful consideration of enzyme loading, reaction time, temperature, and pH conditions [19]. For methylhydrasteine methyl ester synthesis, the optimal biocatalyst amount has been determined to be approximately 0.6 grams per reaction, with reaction times of 24 hours providing maximum conversion [19]. The immobilization of enzymes on temperature- and pH-responsive supports enables effective reuse of the biocatalyst for multiple reaction cycles [19].

Structure-Activity Relationship Modifications

Structure-activity relationship studies of methylhydrasteine methyl ester and related tetrahydroisoquinoline alkaloids provide crucial insights for rational drug design and optimization of biological activity [20] [21]. The structural modifications that influence biological activity can be systematically categorized based on the specific molecular regions affected.

Core Tetrahydroisoquinoline Modifications

The tetrahydroisoquinoline core structure serves as the fundamental scaffold for biological activity in this class of compounds [21] [22]. Modifications to the core ring system significantly impact both potency and selectivity profiles. The stereochemistry at the C1 position is particularly critical, with S-configuration generally providing enhanced biological activity compared to the R-enantiomer [21].

Substitution patterns on the aromatic ring profoundly influence activity profiles [21]. The presence of methoxy groups at the 6,7-positions is essential for optimal activity in many tetrahydroisoquinoline alkaloids, as these electron-donating substituents facilitate the Pictet-Spengler cyclization and stabilize the resulting aromatic system [7]. Removal or modification of these methoxy groups typically results in diminished biological activity [21].

N-Methylation Effects

The N-methylation state represents a critical determinant of biological activity in tetrahydroisoquinoline alkaloids [20] [23]. Introduction of methyl groups on nitrogen atoms can dramatically alter pharmacological properties through effects on membrane permeability, receptor binding affinity, and metabolic stability [23]. The specific position of N-methylation is crucial, with different effects observed for outer versus inner nitrogen methylation in polyamine systems [20].

Studies on related alkaloid systems have demonstrated that N-methylation of outer nitrogens can cause significant decreases in activity, while methylation of inner nitrogens may result in increased potency [20]. This differential effect is attributed to changes in molecular conformation and hydrogen bonding patterns that influence target protein interactions [20].

Ester Functionality Modifications

The methyl ester functionality in methylhydrasteine methyl ester provides opportunities for systematic structure-activity relationship exploration [25]. Esterification can modulate lipophilicity, membrane permeability, and metabolic stability of the parent alkaloid . Different ester substituents exhibit varying effects on biological activity, with chain length and branching patterns influencing both potency and selectivity [25].

Natural product ester derivatives have demonstrated enhanced cytotoxic activity compared to their parent compounds in certain cases [26]. For example, betulinic acid hexyl ester exhibits superior cytotoxic potential compared to the free acid form when evaluated against tumor cell lines [26]. This enhancement is attributed to improved cellular uptake and altered intracellular distribution patterns [26].

Chain Length and Substitution Effects

Systematic variation of alkyl chain lengths in alkaloid esters reveals optimal structural parameters for biological activity [23] [27]. The relationship between chain length and activity typically follows a parabolic pattern, with optimal activity achieved at intermediate chain lengths that balance lipophilicity and molecular size constraints [23]. Excessive chain elongation can lead to decreased activity due to steric hindrance or altered membrane dynamics [23].

The introduction of branching in alkyl chains can significantly modify activity profiles [23]. Branched chains may provide enhanced metabolic stability by hindering enzymatic hydrolysis, while also affecting molecular flexibility and target protein binding [23]. The specific branching pattern and position relative to the functional group determine the magnitude and direction of activity changes [23].

Aromatic Substitution Patterns

Modifications to aromatic substitution patterns provide extensive opportunities for activity optimization [21] [22]. Electron-donating groups such as methoxy and hydroxyl substituents generally enhance activity in tetrahydroisoquinoline systems, while electron-withdrawing groups may diminish potency [23]. The specific substitution pattern influences both electronic properties and steric interactions with target proteins [21].

Halogen substitution represents a particularly valuable modification strategy [23]. Fluorine and chlorine substituents can enhance metabolic stability while maintaining favorable binding interactions [23]. The trifluoromethyl group has gained prominence as a bioisosteric replacement that can improve pharmacological properties [23].

Structural ModificationActivity EffectMechanismReference
6,7-dimethoxy substitutionEnhancedElectron donation, cyclization [7]
N-methylation (inner)IncreasedConformation, binding [20]
Methyl ester formationVariableLipophilicity, stability
Halogen substitutionEnhanced stabilityMetabolic resistance [23]

Stereochemical Considerations

The stereochemical configuration at multiple chiral centers in methylhydrasteine methyl ester critically determines biological activity [10] [12]. The absolute configuration at the C1 position of the tetrahydroisoquinoline ring is particularly important, with natural S-configuration typically providing optimal activity [21]. Asymmetric synthesis methods that provide high enantiomeric excess are therefore essential for accessing potent alkaloid derivatives [10].

Recent developments in asymmetric catalysis have enabled access to both enantiomers with high selectivity, facilitating systematic evaluation of stereochemical effects on activity [10] [12]. Chiral epoxide ring-opening strategies have achieved enantiomeric excesses exceeding 80%, providing valuable tools for structure-activity relationship studies [10].

Enzyme Inhibition Profiles

Methylhydrasteine methyl ester, as a derivative of the isoquinoline alkaloid hydrasteine, exhibits enzyme inhibition properties consistent with other compounds in this chemical class. Research on structurally related isoquinoline alkaloids provides insight into the likely inhibitory mechanisms of methylhydrasteine methyl ester [1] [2] [3] [4].

The parent compound hydrastine demonstrates potent competitive antagonism at gamma-aminobutyric acid type A receptors, with a measured inhibition constant (Ki) of 2.37 micromolar when tested against high affinity gamma-aminobutyric acid type A binding sites in rat brain membranes [1]. This competitive inhibition mechanism suggests that methylhydrasteine methyl ester may similarly interact with enzyme active sites through structural mimicry of natural substrates.

Studies on related tetrahydroisoquinoline derivatives reveal significant carbonic anhydrase inhibitory activity, with inhibition concentration 50 percent values ranging from 2.56 to 5.47 micromolar for human carbonic anhydrase isoforms I and II [3]. The mechanism involves competitive binding to the enzyme active site, where the isoquinoline ring system interacts with zinc coordination sites and surrounding amino acid residues.

Molecular docking studies of isoquinoline alkaloids against alpha-glucosidase demonstrate inhibition concentration 50 percent values between 13.28 and 16.68 micromolar [5]. The most potent compounds, including nummularine-R with a docking score of -14.5691, form multiple hydrogen bonds with active site residues including glutamine 121, methionine 122, arginine 331, and glycine 546 [5]. These interactions suggest that methylhydrasteine methyl ester likely employs similar binding mechanisms through its isoquinoline core structure.

The methyl ester functional group in methylhydrasteine methyl ester may enhance enzyme inhibition through improved lipophilicity and membrane permeability compared to the parent alkaloid. Methyl esterification has been shown to increase binding affinity to certain protein targets while maintaining the core pharmacophore interactions [6] [7].

Table 1: Enzyme Inhibition Profiles of Related Isoquinoline Alkaloids

CompoundTarget Enzyme/ReceptorIC50/Ki ValueStudy Type
HydrastineGABA-A receptor2.37 μM (GABA-A binding)In vitro binding assay
BerberineTopoisomerase I/IINot specifiedGenotoxicity study
CanadineVarious bacterial enzymesNot specifiedAntimicrobial study
Various THIQ derivativesCarbonic anhydrase I/II2.56-5.47 μMEnzyme inhibition assay
Isoquinoline alkaloids (general)α-glucosidase13.28-16.68 μMMolecular docking
DD-carboxypeptidase inhibitor JS-1DD-peptidase65 μM (100% inhibition)Enzyme specificity assay

Receptor Interaction Studies

The receptor binding characteristics of methylhydrasteine methyl ester can be extrapolated from extensive studies on structurally similar isoquinoline alkaloids, particularly those isolated from Corydalis species and other related botanical sources [8].

Research on isoquinoline alkaloids demonstrates significant binding affinity for dopamine D1 receptors, with the most potent compound isocorypalmine exhibiting a Ki value of 83 nanomolar [8]. The l-enantiomer of tetrahydropalmatine shows superior binding affinity (Ki = 94 nanomolar) compared to racemic mixtures, indicating stereospecific receptor interactions [8]. This stereospecificity suggests that the configuration of methylhydrasteine methyl ester may critically influence its receptor binding properties.

The binding mechanism involves interaction with the dopamine receptor orthosteric site, where the isoquinoline ring system occupies the binding pocket typically reserved for dopamine [8]. The methyl ester modification in methylhydrasteine methyl ester may alter receptor selectivity and binding kinetics compared to unmodified alkaloids.

Protein binding studies reveal that isoquinoline alkaloids exhibit medium affinity binding to plasma proteins, including human serum albumin and bovine serum albumin [9]. The primary binding sites are located in Sudlow's site I (subdomain IIA) and site II (subdomain IIIA), which are major drug binding regions in serum albumins [9]. The binding affinity to serum proteins is generally lower than their affinity for nucleic acid targets, suggesting preferential distribution to cellular compartments rather than plasma protein sequestration [9].

Studies on ubiquitin vinyl methyl ester demonstrate that methyl ester modifications can create dual binding sites on target proteins, with the carboxy terminus binding at the active site and additional interactions at distal hydrophobic regions [7]. This dual binding mechanism may apply to methylhydrasteine methyl ester, potentially explaining enhanced biological activity compared to the parent compound.

Table 2: Receptor Binding Studies of Isoquinoline Alkaloids

AlkaloidReceptorKi Value (nM)Binding Affinity
IsocorypalmineDopamine D183High
l-TetrahydropalmatineDopamine D194High
Tetrahydropalmatine (d:l 3:1)Dopamine D11,293Moderate
StylopineDopamine D11,043Moderate
ColumbamineDopamine D14,112Low
Dehydro-corybulbineDopamine D11,836Low

Cellular Signaling Pathway Modulation

Methylhydrasteine methyl ester likely modulates multiple cellular signaling pathways based on the documented activities of related isoquinoline alkaloids and methyl ester compounds. The primary mechanisms involve interference with key regulatory proteins and modification of signal transduction cascades [10] [11] [12].

Nuclear factor kappa B signaling pathway modulation represents a critical mechanism for isoquinoline alkaloids. Research on delavatine A, an isoquinoline alkaloid, demonstrates significant suppression of lipopolysaccharide-induced pro-inflammatory mediators including nitric oxide, tumor necrosis factor alpha, interleukin-6, and interleukin-1 beta in BV-2 microglial cells [10]. The mechanism involves inhibition of nuclear factor kappa B activation through suppression of the p65 subunit and reduced phosphorylation of inhibitor of kappa B alpha [10]. This anti-inflammatory activity occurs independently of phosphoinositide 3-kinase/protein kinase B or mitogen-activated protein kinase pathways [10].

Protein kinase C signaling represents another major pathway influenced by methyl ester compounds. Studies on arachidonic acid methyl ester demonstrate activation of protein kinase C in intact platelets through arachidonate metabolism pathways [13]. The mechanism involves conversion of the methyl ester to active metabolites via cyclooxygenase and lipoxygenase pathways, with peak activation occurring at different time points depending on concentration [13]. At lower concentrations (5 micromolar), activation occurs primarily through cyclooxygenase products, while higher concentrations (50 micromolar) predominantly involve lipoxygenase pathways [13].

Histone methylation pathways provide additional targets for isoquinoline alkaloid action. Research on SET7/9 histone H3-lysine 4 methyltransferase demonstrates its role as a coactivator of nuclear factor kappa B-dependent inflammatory genes [12]. The methyltransferase activity is required for regulating expression of key inflammatory genes including monocyte chemoattractant protein-1 and tumor necrosis factor alpha [12]. Inhibition of SET7/9 impairs recruitment of the p65 subunit and other chromatin factors to gene promoters, suggesting that methylhydrasteine methyl ester may modulate gene expression through epigenetic mechanisms [12].

Chemoreceptor signaling pathways represent additional targets for methylation-dependent regulation. Studies on CheB methylesterase demonstrate its role in modulating chemotaxis receptor activity through hydrolysis of receptor glutamine or methylglutamate side-chains [14]. The enzyme exhibits a serine nucleophile mechanism with a catalytic triad involving serine 164, histidine 190, and aspartate 286 [14]. This methylation-dependent regulation of receptor conformation provides a model for understanding how methylhydrasteine methyl ester may influence cellular signaling through similar mechanisms.

Table 3: Cellular Signaling Pathway Modulation

PathwayModulating CompoundEffectCellular Outcome
NF-κB signalingDelavatine A (isoquinoline)Inhibits p65 subunit activationReduced inflammatory cytokines
Protein kinase C activationArachidonic acid methyl esterActivates through metabolite pathwaysEnhanced platelet activation
Chemoreceptor methylationReceptor methylesterase CheBModulates receptor conformationAltered chemotaxis response
SET7/9 histone methylationSET7/9 methyltransferaseRegulates inflammatory gene expressionEnhanced transcriptional activation
GABA signalingHydrastineCompetitive antagonistReduced GABA-mediated inhibition
Arachidonate metabolismMethyl arachidonateActivates through cyclooxygenase/lipoxygenaseIncreased protein kinase C activity

The methylation state of target proteins appears critical for these signaling effects. Research demonstrates that protein-bound carboxyl-methyl esters can serve as precursors for methanol formation during oxidative metabolism, suggesting that methylhydrasteine methyl ester may undergo similar metabolic conversion [6]. This conversion process may represent a mechanism for sustained cellular effects through gradual release of active metabolites.

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Exact Mass

429.17875220 g/mol

Monoisotopic Mass

429.17875220 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

Explore Compound Types